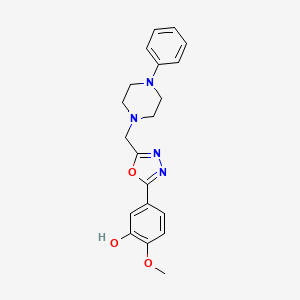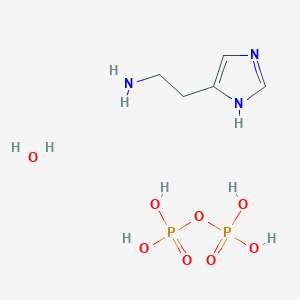
4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histamine diphosphate monohydrate (CAS-RN 51-74-1) is a compound widely recognized for its role as a neurotransmitter in the nervous system and as a local mediator in various physiological processes. It is involved in neurotransmission, inflammation, smooth muscle contraction, capillary dilation, chemotaxis, cytokine production, and gastric acid secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Histamine diphosphate monohydrate can be synthesized by treating a hot solution of bis-3,4-dichlorobenzenesulfonate with an equivalent amount of barium hydroxide in water solution . The reaction conditions typically involve maintaining the mixture at an alkaline pH using calcium carbonate.
Industrial Production Methods: The industrial production of histamine diphosphate monohydrate generally follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Histamine diphosphate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions often involve the imidazole ring, leading to different histamine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various imidazole derivatives and substituted histamine compounds .
Wissenschaftliche Forschungsanwendungen
Histamine diphosphate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of histamine derivatives.
Biology: Acts as a neurotransmitter and local mediator in physiological studies.
Wirkmechanismus
Histamine diphosphate monohydrate exerts its effects by acting on histamine receptors, primarily H1 and H2 receptors. It causes dilation of arteries and capillaries, leading to increased blood flow and decreased systemic blood pressure. It also stimulates gastric gland secretion, resulting in increased gastric juice acidity . The compound’s action is mediated through the activation of nitric oxide synthetase and subsequent vasodilation .
Vergleich Mit ähnlichen Verbindungen
Histamine phosphate: Another histamine derivative with similar physiological effects.
Histamine dihydrochloride: Used in similar diagnostic and therapeutic applications.
Histamine bisphosphate: Shares similar chemical properties and applications
Uniqueness: Histamine diphosphate monohydrate is unique due to its specific molecular structure, which allows it to interact effectively with histamine receptors and exert potent physiological effects. Its monohydrate form also contributes to its stability and solubility in aqueous solutions .
Eigenschaften
Molekularformel |
C5H15N3O8P2 |
|---|---|
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-yl)ethanamine;phosphono dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C5H9N3.H4O7P2.H2O/c6-2-1-5-3-7-4-8-5;1-8(2,3)7-9(4,5)6;/h3-4H,1-2,6H2,(H,7,8);(H2,1,2,3)(H2,4,5,6);1H2 |
InChI-Schlüssel |
DIJCZIWVYBPQBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CCN.O.OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


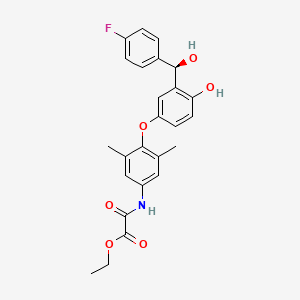
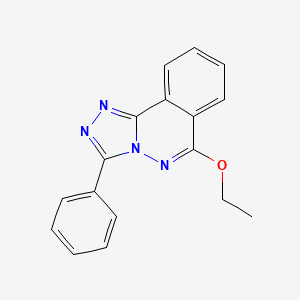
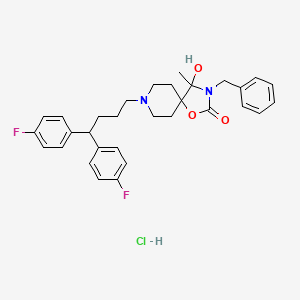
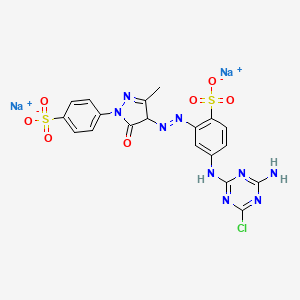
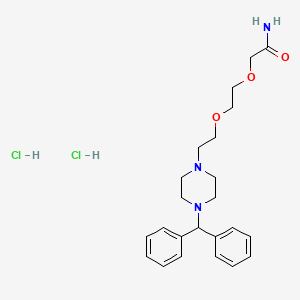
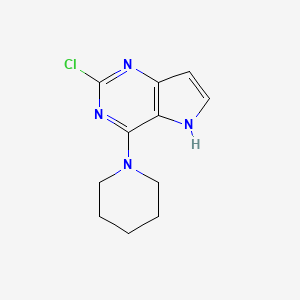
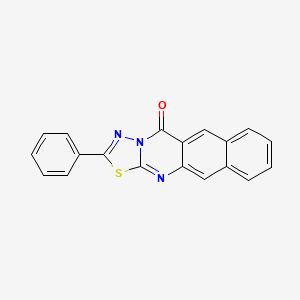
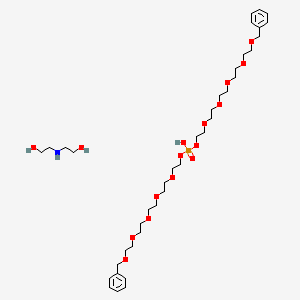
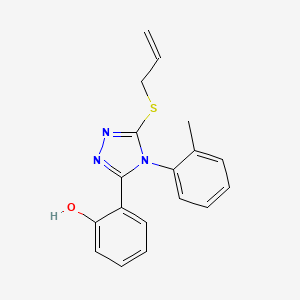



![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
